4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyran-2-one core structure with an aminopropoxy substituent at the 4-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Pyran-2-one Core: The pyran-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-hydroxy-2-methyl-4H-pyran-4-one.
Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyran-2-one core with 3-bromopropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminopropoxy)-6-methyl-2H-pyran-2-one: shares structural similarities with other pyranone derivatives such as 4-hydroxy-6-methyl-2H-pyran-2-one and 4-(2-hydroxyethyl)-6-methyl-2H-pyran-2-one.
Uniqueness
The presence of the aminopropoxy group at the 4-position distinguishes this compound from other pyranone derivatives. This unique substituent imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-6-methylpyran-2-one |
InChI |
InChI=1S/C9H13NO3/c1-7-5-8(6-9(11)13-7)12-4-2-3-10/h5-6H,2-4,10H2,1H3 |
InChI Key |
RMBMOQYIBAIPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCCN |
Origin of Product |
United States |
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